molecular formula C13H18O2 B14836762 3-(Cyclohexyloxy)-4-methylphenol

3-(Cyclohexyloxy)-4-methylphenol

Cat. No.: B14836762
M. Wt: 206.28 g/mol
InChI Key: USRVISCPUTUVIY-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)-4-methylphenol is an organic compound that features a phenol group substituted with a cyclohexyloxy group at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)-4-methylphenol typically involves the reaction of 4-methylphenol with cyclohexanol in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl group of cyclohexanol reacts with the phenolic hydroxyl group of 4-methylphenol to form the cyclohexyloxy ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexyloxy-4-methylcyclohexanol.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of cyclohexyloxy-4-methylquinone.

    Reduction: Formation of cyclohexyloxy-4-methylcyclohexanol.

    Substitution: Formation of various substituted phenols depending on the electrophile used.

Scientific Research Applications

3-(Cyclohexyloxy)-4-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which may influence its biological activity. The cyclohexyloxy group can enhance the compound’s lipophilicity, affecting its ability to interact with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenol: Lacks the cyclohexyloxy group, resulting in different chemical and physical properties.

    3-Cyclohexyloxyphenol: Lacks the methyl group, which can influence its reactivity and applications.

    4-Cyclohexyloxyphenol: Similar structure but with the cyclohexyloxy group at a different position, affecting its properties.

Uniqueness

3-(Cyclohexyloxy)-4-methylphenol is unique due to the presence of both the cyclohexyloxy and methyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-cyclohexyloxy-4-methylphenol

InChI

InChI=1S/C13H18O2/c1-10-7-8-11(14)9-13(10)15-12-5-3-2-4-6-12/h7-9,12,14H,2-6H2,1H3

InChI Key

USRVISCPUTUVIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)OC2CCCCC2

Origin of Product

United States

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